2-Hydroxy-6-methoxyisoquinolin-1(2H)-one
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Overview
Description
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted benzaldehyde and an amine derivative, followed by cyclization using a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroisoquinolinones.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophilic or nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyisoquinolin-1(2H)-one
- 6-Methoxyisoquinolin-1(2H)-one
- Isoquinolin-1(2H)-one
Uniqueness
2-Hydroxy-6-methoxyisoquinolin-1(2H)-one is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern might confer distinct properties compared to other isoquinolinone derivatives.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3/c1-14-8-2-3-9-7(6-8)4-5-11(13)10(9)12/h2-6,13H,1H3 |
InChI Key |
ALKZSMFEVULDCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=C2)O |
Origin of Product |
United States |
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